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molecular formula C9H10N2O B7761434 2-Amino-4,5,6,7-tetrahydrobenzofuran-3-carbonitrile CAS No. 5117-89-5

2-Amino-4,5,6,7-tetrahydrobenzofuran-3-carbonitrile

Cat. No. B7761434
M. Wt: 162.19 g/mol
InChI Key: YOZTUVGTXWSPCM-UHFFFAOYSA-N
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Patent
US07312224B2

Procedure details

2.1 4.8 ml of triethylamine are added dropwise to a solution of 11.0 g of 2-hydroxycyclohexanone and 9.6 g of malononitrile in 25 ml of methanol, and the mixture is stirred at room temperature for a further 4 hours. The crystals which deposit are separated off and washed with methanol, giving 12.8 g of 2-amino-4,5,6,7-tetrahydrobenzofuran-3-carbonitrile (“BA”), m.p. 179°.
[Compound]
Name
2.1
Quantity
4.8 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
11 g
Type
reactant
Reaction Step One
Quantity
9.6 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(N(CC)CC)C.O[CH:9]1[CH2:14][CH2:13][CH2:12][CH2:11][C:10]1=[O:15].[C:16](#[N:20])[CH2:17][C:18]#[N:19]>CO>[NH2:20][C:16]1[O:15][C:10]2[CH2:11][CH2:12][CH2:13][CH2:14][C:9]=2[C:17]=1[C:18]#[N:19]

Inputs

Step One
Name
2.1
Quantity
4.8 mL
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
11 g
Type
reactant
Smiles
OC1C(CCCC1)=O
Name
Quantity
9.6 g
Type
reactant
Smiles
C(CC#N)#N
Name
Quantity
25 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture is stirred at room temperature for a further 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The crystals which deposit are separated off
WASH
Type
WASH
Details
washed with methanol

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
NC=1OC2=C(C1C#N)CCCC2
Measurements
Type Value Analysis
AMOUNT: MASS 12.8 g
YIELD: CALCULATEDPERCENTYIELD 81.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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